molecular formula C10H19NO2 B14619146 3-(Diethylamino)propyl prop-2-enoate CAS No. 59827-27-9

3-(Diethylamino)propyl prop-2-enoate

Cat. No.: B14619146
CAS No.: 59827-27-9
M. Wt: 185.26 g/mol
InChI Key: XUYDVDHTTIQNMB-UHFFFAOYSA-N
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Description

3-(Diethylamino)propyl prop-2-enoate is an organic compound with the molecular formula C10H19NO2. It is an ester formed from the reaction of 3-(diethylamino)propanol and prop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)propyl prop-2-enoate typically involves the esterification of 3-(diethylamino)propanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

3-(Diethylamino)propyl prop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propyl prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The diethylamino group can interact with biological receptors or enzymes, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)propyl propanoate
  • 3-(Diethylamino)propyl butanoate
  • 3-(Diethylamino)propyl pentanoate

Uniqueness

3-(Diethylamino)propyl prop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility in organic solvents and its reactivity in various chemical reactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

59827-27-9

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

3-(diethylamino)propyl prop-2-enoate

InChI

InChI=1S/C10H19NO2/c1-4-10(12)13-9-7-8-11(5-2)6-3/h4H,1,5-9H2,2-3H3

InChI Key

XUYDVDHTTIQNMB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC(=O)C=C

Origin of Product

United States

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